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Introduction
G protein-coupled receptor 171 (GPR171) is a Class A GPCR that has been identified as the

endogenous receptor for the neuropeptide BigLEN.[1][2][3] The GPR171/BigLEN signaling axis

is implicated in a variety of physiological processes, including the regulation of food intake,

anxiety, pain perception, and T-cell activation.[1][4][5] As such, GPR171 represents a promising

therapeutic target for a range of disorders. These application notes provide detailed protocols

for assays designed to investigate the activation of GPR171 by its murine ligand, BigLEN.

GPR171 couples to inhibitory Gαi/o proteins.[1][2] Activation of the receptor by BigLEN leads to

the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels,

and the modulation of downstream signaling cascades such as the ERK1/2 pathway.[1][6] This

document outlines key in vitro assays to characterize the pharmacological activity of mouse

BigLEN and other potential modulators at the GPR171 receptor.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GPR171 signaling cascade and a general workflow for

assessing receptor activation.
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Caption: GPR171 Signaling Pathway.
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Caption: General Experimental Workflow.

Quantitative Data Summary
The following table summarizes the quantitative data for the interaction of BigLEN with

GPR171 from various studies.
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Paramete
r

Ligand Species
Assay
Type

Cell/Tissu
e Type

Value
Referenc
e

Kd
[125I]Tyr-

BigLEN
Mouse

Radioligan

d Binding

Mouse

Hypothala

mus

~0.5 nM [1][7]

Bmax
[125I]Tyr-

BigLEN
Mouse

Radioligan

d Binding

Wild-Type

Mouse

Hypothala

mus

1.3 ± 0.03

pmol/mg
[1]

Bmax
[125I]Tyr-

BigLEN
Mouse

Radioligan

d Binding

proSAAS-

KO Mouse

Hypothala

mus

1.8 ± 0.06

pmol/mg
[1]

EC50
BigLEN

(rat)
Rat

[35S]GTPγ

S Binding

Rat

Hypothala

mic

Membrane

s

1.6 nM [7]

EC50 BigLEN Mouse
[35S]GTPγ

S Binding

Rat

Hypothala

mic

Membrane

s

Dose-

dependent

increase

[1]

IC50

MS21570

(Antagonist

)

N/A
Not

Specified

Not

Specified
220 nM [7]

Experimental Protocols
Radioligand Binding Assay
This assay measures the direct interaction of a radiolabeled ligand with GPR171.

Materials:
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Membranes from cells expressing GPR171 (e.g., CHO-GPR171) or mouse hypothalamic

tissue.

[125I]Tyr-BigLEN (radioligand).

Unlabeled mouse BigLEN.

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4).

Wash Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

Glass fiber filters (e.g., Whatman GF/C).

Scintillation fluid and counter.

Protocol:

Prepare membrane homogenates from GPR171-expressing cells or mouse hypothalamus.

For saturation binding, incubate 100 µg of membrane protein with increasing concentrations

of [125I]Tyr-BigLEN (e.g., 0-10 nM).[1]

For competition binding, incubate 100 µg of membrane protein with a fixed concentration of

[125I]Tyr-BigLEN (e.g., 3 nM) and increasing concentrations of unlabeled mouse BigLEN

(e.g., 0-10 µM).[1]

Define non-specific binding in the presence of a high concentration of unlabeled BigLEN

(e.g., 1 µM).

Incubate the reaction mixtures at room temperature for a specified time (e.g., 60-120

minutes) to reach equilibrium.

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell

harvester.

Wash the filters rapidly with ice-cold Wash Buffer to remove unbound radioligand.

Measure the radioactivity retained on the filters using a gamma counter.
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Analyze the data using non-linear regression to determine Kd, Bmax, and Ki values.

[35S]GTPγS Binding Assay
This functional assay measures the G protein activation following agonist binding to GPR171.

Materials:

Membranes from cells expressing GPR171 or mouse hypothalamic tissue.

[35S]GTPγS.

GDP.

Mouse BigLEN.

GTPγS Binding Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH

7.4).

Scintillation fluid and counter.

Protocol:

Incubate 10 µg of membrane protein with GDP (e.g., 10 µM) in GTPγS Binding Buffer on ice

for 15 minutes.[1]

Add increasing concentrations of mouse BigLEN (e.g., 0-1 µM) to the reaction mixture.[1]

Initiate the reaction by adding [35S]GTPγS (e.g., 0.1 nM).

Incubate at 30°C for 60 minutes.

Terminate the reaction by rapid filtration through glass fiber filters.

Wash the filters with ice-cold wash buffer.

Measure the radioactivity on the filters using a scintillation counter.
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Analyze the data to determine the EC50 and Emax for BigLEN-stimulated [35S]GTPγS

binding. A dose-dependent increase in binding is indicative of agonist activity.[1]

cAMP Measurement Assay
This assay quantifies the inhibition of adenylyl cyclase activity upon GPR171 activation.

Materials:

GPR171-expressing cells (e.g., CHO-GPR171).

Forskolin.

Mouse BigLEN.

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Protocol:

Seed GPR171-expressing cells in a suitable plate format (e.g., 96-well plate) and grow to

confluency.

Pre-treat the cells with a phosphodiesterase inhibitor (if recommended by the assay kit) to

prevent cAMP degradation.

Stimulate the cells with a fixed concentration of forskolin (e.g., 40 µM) to induce cAMP

production, along with increasing concentrations of mouse BigLEN (e.g., 0-10 µM).[1]

Incubate for a specified time at 37°C (e.g., 30 minutes).[1]

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's

protocol of the chosen cAMP assay kit.

A dose-dependent decrease in forskolin-stimulated cAMP levels indicates Gαi/o coupling and

receptor activation by BigLEN.[1]

ERK1/2 Phosphorylation Assay
This assay measures the activation of the MAP kinase pathway downstream of GPR171.
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Materials:

GPR171-expressing cells (e.g., CHO-GPR171 or Neuro2A cells).[1]

Mouse BigLEN.

Cell lysis buffer.

Primary antibodies against phosphorylated ERK1/2 (pERK1/2) and total ERK1/2.

Secondary antibody conjugated to a detectable marker (e.g., HRP, fluorophore).

Western blot or ELISA reagents.

Protocol:

Culture GPR171-expressing cells to near confluency.

Serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.

Treat the cells with various concentrations of mouse BigLEN (e.g., 0-10 µM) for a short

period (e.g., 2-5 minutes).[1]

Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

Determine the protein concentration of the lysates.

Analyze the levels of pERK1/2 and total ERK1/2 using Western blotting or a cell-based

ELISA.

Quantify the band intensities or signal and normalize the pERK1/2 signal to the total ERK1/2

signal.

An increase in the pERK1/2 to total ERK1/2 ratio indicates activation of the MAPK pathway

by BigLEN.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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